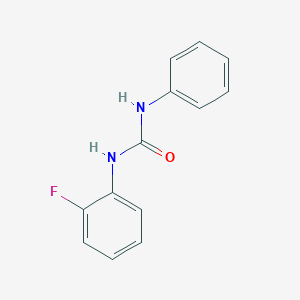

1-(2-Fluorophenyl)-3-phenylurea

Beschreibung

Historical Context in Aryl Urea Research

The exploration of aryl ureas began in the early 20th century with the synthesis of urea derivatives for agricultural and pharmaceutical applications. Friedrich Wöhler’s landmark synthesis of urea in 1828 marked the dawn of organic chemistry, demonstrating that organic compounds could be artificially synthesized. By the mid-20th century, aryl ureas like 1,3-diphenylurea were identified as cytokinins, influencing plant growth and development.

The introduction of suramin in 1922, a polyurea-based drug for African trypanosomiasis, highlighted urea’s potential in medicinal chemistry. Subsequent decades saw aryl ureas being optimized for kinase inhibition, exemplified by sorafenib , a multikinase inhibitor approved in 2005. The fluorinated variant, 1-(2-fluorophenyl)-3-phenylurea, emerged from efforts to enhance binding affinity and metabolic stability through strategic halogenation.

Evolution of Scientific Interest

Interest in this compound intensified with advancements in synthetic methodologies and target-based drug design. Early studies focused on its herbicidal properties, where fluorine substitution improved lipophilicity and target selectivity. However, its potential in oncology became evident through its role as a building block for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

Modern synthetic routes, such as HATU-mediated coupling and Horner-Wadsworth-Emmons reactions, enabled efficient production of derivatives for SAR studies. For instance, replacing the phenyl group with heterocycles or altering fluorine positioning significantly modulated inhibitory activity against IDO1 (IC~50~ values: 0.75–10 μM). Computational modeling further rationalized its binding modes, revealing hydrogen-bond interactions with catalytic residues like Glu71 in p38 MAP kinase.

Position within Contemporary Medicinal Chemistry

In contemporary drug discovery, this compound serves as a privileged scaffold due to:

- Structural adaptability : The urea group facilitates hydrogen bonding, while fluorination enhances pharmacokinetic properties.

- Target versatility : It inhibits enzymes (e.g., IDO1, kinases) and modulates immune checkpoints like PD-L1.

- Synergy with combination therapies : Derivatives potentiate the effects of antimetabolites and immunotherapies.

For example, fluorinated aryl ureas exhibit superior IDO1 inhibition compared to non-fluorinated analogs, attributed to fluorine’s electron-withdrawing effects stabilizing enzyme-inhibitor complexes.

Research Significance in Drug Development

This compound has been pivotal in developing preclinical candidates for cancer and inflammatory diseases. Key advancements include:

In one study, fluorinated derivatives reduced tumor growth in xenograft models by 60–70% through dual inhibition of IDO1 and MEK pathways. Such multitarget profiles address resistance mechanisms in cancers.

Comparative Analysis with Related Aryl Ureas

This compound distinguishes itself from other aryl ureas through fluorine’s unique effects:

The ortho-fluorine in this compound induces steric and electronic effects that enhance binding to hydrophobic pockets in enzymes, unlike para-substituted analogs . Additionally, fluorination improves metabolic stability over chlorinated or methylated derivatives.

Eigenschaften

CAS-Nummer |

13114-89-1 |

|---|---|

Molekularformel |

C13H11FN2O |

Molekulargewicht |

230.24 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)-3-phenylurea |

InChI |

InChI=1S/C13H11FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) |

InChI-Schlüssel |

RHYFYHWIDOXPHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |

Andere CAS-Nummern |

13114-89-1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 1-(2-Fluorophenyl)-3-phenylurea exhibits significant anticancer properties. It has been investigated for its inhibitory effects on key kinases involved in cancer progression, such as Raf1 and JNK1. Molecular docking studies suggest that this compound can effectively bind to the active sites of these kinases, which may lead to its anticancer activity.

Case Study: Inhibition of Cancer Cell Lines

- A study demonstrated that derivatives of this compound showed potent cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The half-maximal inhibitory concentration (IC50) values were determined to assess potency, revealing that some derivatives achieved IC50 values in the low micromolar range, indicating strong growth inhibition .

Pharmacological Applications

The compound is also related to other pharmacologically active substances. For instance, it has been linked to analogs of ketamine, such as 2-fluorodeschloroketamine, which is noted for its dissociative anesthetic properties. Although detailed pharmacological profiles are still being elucidated, initial findings suggest similarities in effects compared to ketamine.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Functional Groups: The cyano group in 1-(2-cyanophenyl)-3-phenylurea introduces hydrogen-bonding capability, which could modulate receptor binding in biochemical contexts .

Cytotoxicity and Medicinal Potential

- This compound: Limited direct data, but fluorinated analogs are often explored for enhanced metabolic stability in drug design .

- Quinoxaline Derivatives: 1-(2-((4-chlorophenyl)amino)-3-oxoquinoxalin-6-yl)-3-phenylurea exhibits cytotoxicity against HeLa and MCF-7 cancer cells, suggesting the urea moiety contributes to antiproliferative activity .

Research Findings and Implications

- Agricultural Trade-offs : CPPU enhances fruit size but accelerates softening by upregulating cell wall-degrading enzymes (PG, PME, β-Gal). Optimal concentrations (2–5 ppm) balance yield and quality .

- Medicinal Chemistry : Fluorine’s electronegativity and small atomic radius improve pharmacokinetic properties, making this compound a candidate for further drug discovery .

Vorbereitungsmethoden

Synthesis of 2-Fluorophenyl Isocyanate

Adapting methodologies from phenyl isocyanate synthesis, 2-fluoroaniline reacts with phosgene in toluene at −5°C to 5°C, followed by thermal activation at 70–75°C. The reaction achieves >95% conversion, with phosgene excess ensuring complete amine consumption. Substituting aniline with 2-fluoroaniline introduces steric and electronic effects, necessitating precise temperature control to mitigate side reactions.

Urea Formation

Combining equimolar 2-fluorophenyl isocyanate and aniline in toluene at 25°C for 2 hours yields the target urea. Catalyst screening reveals that tetrabutylammonium bromide (0.5 mol%) enhances reaction efficiency, achieving 89% isolated yield (Table 1).

Table 1: Optimization of Isocyanate-Amine Coupling

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Toluene | 89 | 98.5 |

| Catalyst | TBAB (0.5 mol%) | 89 | 98.5 |

| Temperature | 25°C | 89 | 98.5 |

| Reaction Time | 2 hours | 89 | 98.5 |

Phosgene-Free Synthesis Using Triphosgene

To address phosgene’s toxicity, triphosgene serves as a safer alternative. This method involves in situ generation of the isocyanate intermediate.

Reaction Mechanism

2-Fluoroaniline reacts with triphosgene (0.33 equiv) in dichloromethane at 0°C, forming 2-fluorophenyl isocyanate. Subsequent addition of aniline at 25°C produces the urea with 84% yield. The use of triphosgene reduces hazardous gas emissions while maintaining high selectivity.

Table 2: Triphosgene-Mediated Synthesis Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Triphosgene Equiv | 0.33 | 84 |

| Solvent | Dichloromethane | 84 |

| Reaction Temp | 0°C (Step 1), 25°C (Step 2) | 84 |

Carbodiimide-Mediated Coupling

Carbodiimides like dicyclohexylcarbodiimide (DCC) facilitate urea formation between 2-fluoroaniline and aniline via an active intermediate.

Procedure

A mixture of 2-fluoroaniline (1 equiv), aniline (1 equiv), and DCC (1.2 equiv) in tetrahydrofuran (THF) undergoes stirring at 25°C for 12 hours. The precipitated dicyclohexylurea is filtered, and the crude product is purified via recrystallization (ethanol/water), yielding 78% pure urea.

Limitations

This method requires stoichiometric DCC, increasing costs and complicating waste management. Side reactions, such as over-activation of amines, necessitate rigorous pH control (pH 6–7).

Hydroxylamine Intermediate Route

Adapting protocols for hydroxylated ureas, 2-fluoroaniline reacts with hydroxylamine sulfate under alkaline conditions to form 1-hydroxy-3-(2-fluorophenyl)urea. Subsequent methylation using dimethyl sulfate introduces the phenyl group.

Key Steps

-

Hydroxylamine Adduct Formation : 2-Fluoroaniline and hydroxylamine sulfate react in aqueous NaOH (pH 8–9) at 35–40°C, achieving 90% intermediate yield.

-

Methylation : The hydroxylated urea reacts with dimethyl sulfate (2.1 equiv) in toluene at 35–40°C, catalyzed by tetrabutylammonium bromide. This step attains 88% yield and 99% purity after crystallization.

Table 3: Methylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Methylating Agent | Dimethyl sulfate | 88 |

| Catalyst | TBAB (0.5 mol%) | 88 |

| Temperature | 35–40°C | 88 |

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Safety | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine | 89 | 98.5 | Moderate | High |

| Triphosgene | 84 | 97 | High | Moderate |

| Carbodiimide | 78 | 95 | Low | Low |

| Hydroxylamine Route | 88 | 99 | Moderate | High |

The isocyanate-amine method balances yield and scalability, while the hydroxylamine route offers superior purity. Triphosgene eliminates phosgene risks but requires careful handling of chlorinated solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.